![molecular formula C15H23BrN2O2 B5024224 2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5024224.png)
2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol is a chemical compound that belongs to the family of phenols. It is commonly known as "Bromhexine," which is a widely used drug for treating respiratory diseases. The chemical structure of Bromhexine consists of a phenol ring, a bromine atom, a methoxy group, and a piperidine moiety.
Mechanism of Action
Bromhexine acts by stimulating the secretion of mucus from the respiratory tract and reducing its viscosity. It also enhances the activity of cilia, which are hair-like structures that help in moving mucus out of the lungs. Bromhexine is known to increase the activity of lysosomal enzymes, which break down the mucus into smaller fragments, making it easier to clear. Additionally, Bromhexine has been shown to have anti-inflammatory and antioxidant effects, which may help in reducing the inflammation and oxidative stress associated with respiratory diseases.
Biochemical and Physiological Effects:
Bromhexine has been shown to have several biochemical and physiological effects, including the stimulation of mucus secretion, enhancement of ciliary activity, and activation of lysosomal enzymes. It has also been shown to have anti-inflammatory and antioxidant effects, which may help in reducing the inflammation and oxidative stress associated with respiratory diseases.
Advantages and Limitations for Lab Experiments
Bromhexine has several advantages for lab experiments, including its well-established safety profile, low toxicity, and high solubility in water. It is also readily available and relatively inexpensive. However, Bromhexine has some limitations, such as its limited stability in solution, which may require frequent preparation of fresh solutions. Additionally, Bromhexine may interfere with some assays, such as those that measure lysosomal enzyme activity, due to its ability to activate these enzymes.
Future Directions
There are several future directions for research on Bromhexine, including its potential use in combination with other drugs for the treatment of respiratory diseases. Additionally, Bromhexine may have applications in other areas, such as the treatment of neurodegenerative diseases, due to its ability to activate lysosomal enzymes. Further studies are needed to explore the full therapeutic potential of Bromhexine and its mechanisms of action.
Synthesis Methods
Bromhexine can be synthesized by the reaction of 2,6-dibromo-4-methoxyphenol with methylamine and 1-methyl-4-piperidone. The reaction takes place in the presence of a reducing agent, such as sodium borohydride, and a solvent, such as ethanol. The product is obtained in high yield and purity after purification by recrystallization.
Scientific Research Applications
Bromhexine has been extensively studied for its therapeutic potential in various respiratory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and bronchitis. It is known to have mucolytic and expectorant properties, which help in reducing the viscosity of mucus and facilitating its clearance from the respiratory tract. Bromhexine has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.
properties
IUPAC Name |
2-bromo-6-methoxy-4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2/c1-17-6-4-12(5-7-17)18(2)10-11-8-13(16)15(19)14(9-11)20-3/h8-9,12,19H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXRGTDIIBSHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


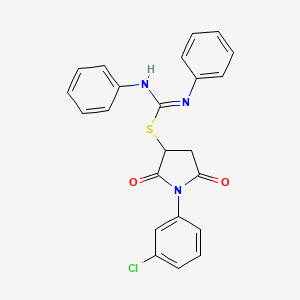
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
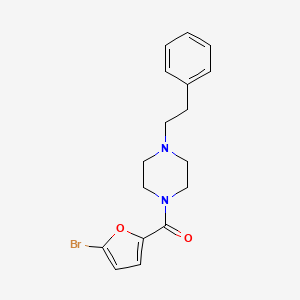
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
![3-{1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5024191.png)
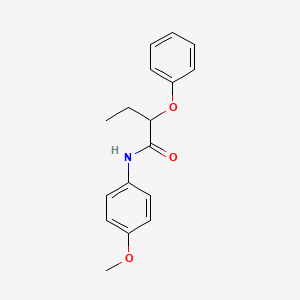
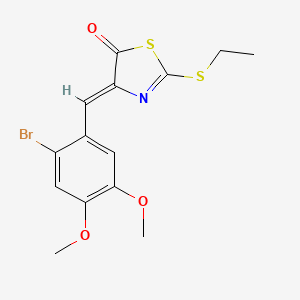
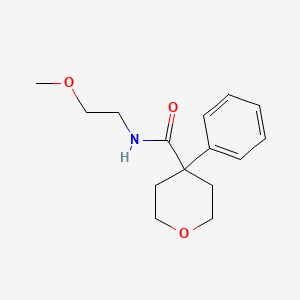
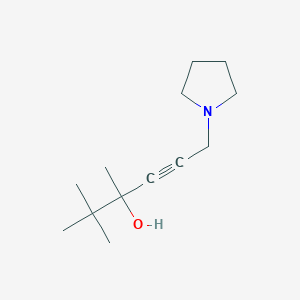
![3-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5024230.png)
![5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5024234.png)